N-phenethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that likely contains a pyrrolidine ring and a trifluoromethylpyridine group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Trifluoromethylpyridines are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and pyrrolidines is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis of these compounds often involves the use of fluorinated organic chemicals . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it’s already formed .Molecular Structure Analysis
The pyrrolidine ring is characterized by its sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space . The trifluoromethylpyridine group is thought to contribute unique physicochemical properties due to the presence of the fluorine atom .Scientific Research Applications
Central Nervous System (CNS) Activity
N-phenethyl-3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidine-1-carboxamide , as part of the heterocycle-containing chemical groups, shows promise in synthesizing compounds with potential CNS activity. The heteroatoms such as nitrogen (N) form a significant class of organic compounds replacing carbon in the benzene ring to form pyridine, which may have effects ranging from depression to convulsion. This indicates a pathway for synthesizing novel CNS-acting drugs leveraging such functional chemical groups (Saganuwan, 2017).
Biological and Medicinal Applications
The chemical structure of This compound suggests its utility in the development of pyrimidine-based optical sensors and biological applications. Pyrimidine derivatives, to which this compound is closely related, serve as exquisite sensing materials and have a range of biological and medicinal applications due to their ability to form coordination as well as hydrogen bonds (Jindal & Kaur, 2021).
Drug Discovery and Synthesis
The pyrrolidine ring, a core component of This compound , is extensively used in medicinal chemistry for synthesizing compounds for treating human diseases. This ring's non-planarity and the possibility for efficient exploration of the pharmacophore space due to sp^3-hybridization contribute to the synthesis of novel biologically active compounds. This versatility highlights the compound's potential role in drug discovery and development (Li Petri et al., 2021).
Properties
IUPAC Name |
N-(2-phenylethyl)-3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)15-7-10-23-17(12-15)27-16-8-11-25(13-16)18(26)24-9-6-14-4-2-1-3-5-14/h1-5,7,10,12,16H,6,8-9,11,13H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIFFDLZYXDRIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.